molecular formula C17H19N3O3 B2585757 N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361738-31-8

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Numéro de catalogue B2585757
Numéro CAS: 2361738-31-8
Poids moléculaire: 313.357
Clé InChI: AWQPOAHMYNBUNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, leading to the disruption of energy metabolism in cancer cells.

Mécanisme D'action

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide targets the mitochondrial TCA cycle, which is responsible for the production of ATP in cells. In cancer cells, the TCA cycle is often upregulated to meet the high energy demands of the cells. N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide inhibits two key enzymes of the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to the disruption of energy metabolism and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce apoptosis in cancer cells by disrupting energy metabolism. In addition, N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide can also inhibit the proliferation of cancer cells and sensitize them to chemotherapy. N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising anticancer drug.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments. It has shown promising results in preclinical studies and has minimal toxicity in normal cells. However, the synthesis of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a multi-step process that requires expertise in organic chemistry. In addition, the efficacy of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide may vary depending on the type of cancer and the stage of the disease.

Orientations Futures

There are several future directions for the development of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide. First, clinical trials are ongoing to evaluate the efficacy of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide in cancer patients. Second, combination therapy with N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide and other anticancer drugs may enhance the efficacy of the treatment. Third, the development of more potent analogs of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide may improve its anticancer properties. Fourth, the identification of biomarkers that predict the response to N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide may improve patient selection for the treatment. Finally, the development of new delivery methods for N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide may improve its bioavailability and reduce toxicity.

Méthodes De Synthèse

The synthesis of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the condensation of 2-methyl-2-oxazoline with acryloyl chloride, followed by the reaction with 4-piperidone to form the piperidine ring. The resulting compound is then reacted with 5-nitrosalicylaldehyde to form the isoindole ring, and the final product is obtained by acylation with propionyl chloride. The synthesis of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a multi-step process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its anticancer properties. Several preclinical studies have demonstrated that N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide can selectively target cancer cells by inhibiting the TCA cycle, leading to the disruption of energy metabolism and induction of apoptosis. N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide has shown promising results in several types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. Clinical trials are ongoing to evaluate the efficacy of N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide in cancer patients.

Propriétés

IUPAC Name

N-(3-oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-2-15(21)20-7-5-11(6-8-20)16(22)19-13-4-3-12-10-18-17(23)14(12)9-13/h2-4,9,11H,1,5-8,10H2,(H,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQPOAHMYNBUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Oxo-1,2-dihydroisoindol-5-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.